molecular formula C19H18N2O3S B14756235 3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol CAS No. 875147-71-0

3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol

Cat. No.: B14756235
CAS No.: 875147-71-0
M. Wt: 354.4 g/mol
InChI Key: IBOVRMYKUOUGQV-UHFFFAOYSA-N
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Description

3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol is a complex organic compound characterized by its unique structure, which includes a phenol group, a pyridine ring, and a methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common method involves the reaction of 4-methylsulfonylphenylboronic acid with 3-bromopyridine under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The resulting intermediate is then subjected to further reactions to introduce the amino and phenol groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.

    Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol is unique due to its combination of a phenol group, a pyridine ring, and a methylsulfonylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

875147-71-0

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

3-[[[5-(4-methylsulfonylphenyl)pyridin-3-yl]amino]methyl]phenol

InChI

InChI=1S/C19H18N2O3S/c1-25(23,24)19-7-5-15(6-8-19)16-10-17(13-20-12-16)21-11-14-3-2-4-18(22)9-14/h2-10,12-13,21-22H,11H2,1H3

InChI Key

IBOVRMYKUOUGQV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)NCC3=CC(=CC=C3)O

Origin of Product

United States

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